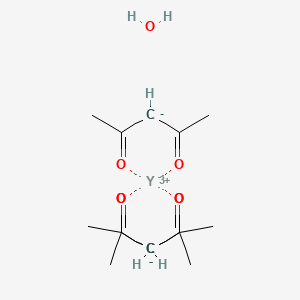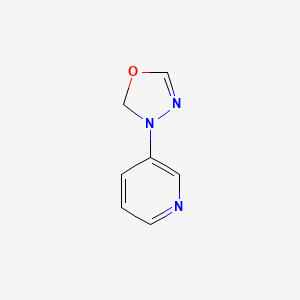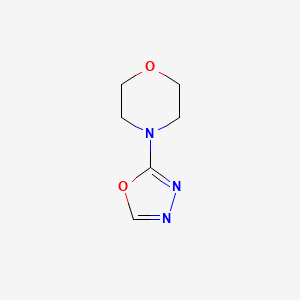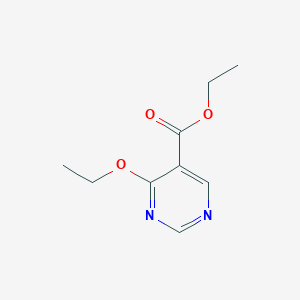
Tris(acetylacetonato)yttriumhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(acetylacetonato)yttriumhydrate is a coordination compound where yttrium is bonded to three acetylacetonate ligands and water molecules. This compound is part of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetylacetonato)yttriumhydrate typically involves the reaction of yttrium salts (such as yttrium chloride) with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as: [ \text{YCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 + \text{Base} \rightarrow \text{Y(C}_5\text{H}_7\text{O}_2)_3 + \text{By-products} ]
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the yttrium center may change its oxidation state.
Reduction: The compound can also participate in reduction reactions, often facilitated by reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the acetylacetonate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using other chelating agents or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield yttrium oxides, while substitution reactions can produce a variety of yttrium complexes with different ligands.
科学研究应用
Tris(acetylacetonato)yttriumhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of yttrium-containing materials and as a catalyst in various organic reactions.
Biology: The compound is explored for its potential in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its use in targeted drug delivery systems and as a component in radiotherapy for cancer treatment.
Industry: It is utilized in the production of advanced materials, including ceramics and phosphors for display technologies.
作用机制
The mechanism by which Tris(acetylacetonato)yttriumhydrate exerts its effects is largely dependent on its ability to coordinate with other molecules. The acetylacetonate ligands provide a stable environment for the yttrium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include coordination with other metal ions, interaction with organic substrates, and participation in catalytic cycles.
相似化合物的比较
- Tris(acetylacetonato)aluminum
- Tris(acetylacetonato)iron
- Tris(acetylacetonato)manganese
Comparison: Tris(acetylacetonato)yttriumhydrate is unique due to the specific properties of yttrium, such as its larger ionic radius and different electronic configuration compared to other metals like aluminum, iron, and manganese. These differences result in distinct reactivity patterns and applications. For instance, yttrium complexes are often more stable and can be used in high-temperature applications, whereas iron and manganese complexes may be more reactive and suitable for catalytic processes.
属性
分子式 |
C15H23O7Y |
|---|---|
分子量 |
404.24 g/mol |
IUPAC 名称 |
pentane-2,4-dione;yttrium(3+);hydrate |
InChI |
InChI=1S/3C5H7O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3 |
InChI 键 |
AAZLWXPKXYEVQD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Y+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)





